3-(2,3-Dimethylphenoxy)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry
Four-membered nitrogen heterocycles, such as azetidines, are crucial building blocks in organic and medicinal chemistry. ijnrd.orgopenmedicinalchemistryjournal.com Despite their inherent ring strain, which makes their synthesis challenging, this characteristic also endows them with unique reactivity. ub.bwresearchgate.net This reactivity can be harnessed for various chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. ub.bw
Nitrogen-containing heterocycles are prevalent in pharmaceuticals, with over half of all unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system. openmedicinalchemistryjournal.comacs.org The presence of a nitrogen atom within the heterocyclic ring can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. nih.gov
Historical Context and Evolution of Azetidine (B1206935) Chemistry in Drug Discovery
The study of azetidines dates back to the early 20th century, with initial synthetic methods often resulting in low yields. ontosight.ai Over the decades, significant advancements in synthetic methodologies have made these strained rings more accessible. ub.bwnih.gov A pivotal moment in the history of azetidine chemistry was the discovery of the β-lactam (azetidin-2-one) ring in penicillin, which highlighted the therapeutic potential of this scaffold. lifechemicals.comjmchemsci.com
Initially, much of the focus was on azetidin-2-ones due to their antibacterial activity. lifechemicals.com However, in recent years, the fully reduced azetidine ring has gained prominence as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This means that the azetidine core is a structural motif that is frequently found in biologically active compounds, suggesting it can interact with a variety of biological targets. nih.gov The development of novel synthetic methods, including cycloaddition reactions and C-H functionalization, has further expanded the accessibility and diversity of substituted azetidines for drug discovery programs. researchgate.netmagtech.com.cnacs.org
Overview of 3-Substituted Azetidines as Privileged Structural Motifs
Within the broader class of azetidines, 3-substituted derivatives have emerged as particularly valuable in medicinal chemistry. researchgate.netnih.gov The substitution at the 3-position allows for the introduction of various functional groups, providing a handle for modulating the biological activity and pharmacokinetic properties of a molecule. nih.gov This substitution pattern is found in a number of approved drugs and clinical candidates. researchgate.net
The rigid, three-dimensional structure of the azetidine ring, combined with the diverse substituents that can be introduced at the 3-position, allows for precise control over the spatial arrangement of functional groups. researchgate.net This is crucial for optimizing interactions with biological targets. The development of synthetic methods to access a wide array of 3-substituted azetidines has been a key enabler for their use in creating libraries of lead-like molecules for drug screening. acs.orgnih.gov
Contextualization of 3-(2,3-Dimethylphenoxy)azetidine within Advanced Azetidine Derivatives
The compound this compound is an example of a 3-substituted azetidine that incorporates an aryloxy group. This specific substitution pattern is of interest in medicinal chemistry as it can influence the molecule's properties in several ways. The phenoxy group can participate in various non-covalent interactions with biological targets, while the dimethyl substitution on the phenyl ring can affect the molecule's conformation and metabolic stability.
The synthesis of such 3-aryloxyazetidines can be achieved through various synthetic routes, often involving the reaction of a suitable azetidine precursor with a substituted phenol (B47542). The exploration of compounds like this compound is part of a broader effort to expand the chemical space around the azetidine scaffold and to develop novel therapeutic agents. nih.gov The unique three-dimensional shape and biological activities of azetidines have made them a focus of intensive research in recent years. nih.gov
Structure
3D Structure
Properties
CAS No. |
1219982-15-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-11(9(8)2)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
KACHZCLSILCLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CNC2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azetidine Ring Systems and Derivatives
Stereoselective and Regioselective Construction of Azetidine (B1206935) Scaffolds
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. The construction of substituted azetidines often requires sophisticated strategies to install functional groups at specific positions with defined spatial orientations.
Cycloaddition Approaches for Azetidine Ring Formation
Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of cyclic compounds, including the strained azetidine ring. These methods involve the formation of two new bonds in a single step, often with high stereocontrol.
Intermolecular [2+2] photocycloaddition reactions, particularly the aza Paternò–Büchi reaction, offer a direct route to azetidines from imines and alkenes. researchgate.net Recent advancements have focused on the use of visible light photocatalysis to overcome the challenges associated with the high-energy UV radiation traditionally required. springernature.comnih.gov
The Schindler group has demonstrated a visible-light-mediated intermolecular [2+2] photocycloaddition between oximes and alkenes. springernature.com This method utilizes an iridium photocatalyst to enable a triplet energy transfer mechanism, leading to the formation of highly functionalized azetidines under mild conditions. springernature.comnih.gov The reaction proceeds with a broad substrate scope and is characterized by its operational simplicity. nih.gov For instance, the reaction between a cyclic oxime and an alkene can yield the corresponding azetidine product in yields up to 99%. springernature.com
Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been developed, providing access to a variety of substituted azetidines. nih.gov These methods often exhibit high regioselectivity and stereoselectivity, which are critical for the synthesis of specific isomers of compounds like 3-(2,3-Dimethylphenoxy)azetidine.
| Catalyst/Mediator | Reactants | Product | Yield (%) | Reference |
| Iridium Photocatalyst | Cyclic Oxime, Alkene | Azetidine | up to 99% | springernature.com |
| Copper(I) Complex | Imine, Alkene | Substituted Azetidine | Various | nih.gov |
| Visible Light | 2-Isoxazoline-3-carboxylate, Alkene | Functionalized Azetidine | Various | researchgate.net |
Intramolecular cycloadditions provide a powerful strategy for the stereoselective synthesis of bicyclic and polycyclic systems containing the azetidine ring. The Schindler group has also developed an intramolecular visible-light-mediated [2+2] cycloaddition method. springernature.com This approach allows for the construction of complex azetidine-containing scaffolds from readily available starting materials.
Ring Contraction Strategies for Azetidine Synthesis (e.g., from 2-pyrrolidinones)
Ring contraction of larger heterocyclic systems presents an alternative and effective route to strained four-membered rings like azetidines. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov
This one-pot nucleophilic addition–ring contraction reaction is robust and tolerates a variety of nucleophiles, including alcohols, phenols, and anilines. acs.org The process involves the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 reaction that displaces the α-bromide to form the azetidine ring. acs.org This method allows for the efficient incorporation of various functional groups, which could be adapted for the synthesis of precursors to this compound.
| Starting Material | Nucleophile | Product | Diastereomeric Ratio | Reference |
| α-Bromo N-sulfonylpyrrolidinone | Alcohols, Phenols, Anilines | α-Carbonylated N-sulfonylazetidine | Diastereomerically pure products can be obtained | acs.org |
Intramolecular Amination and Cyclization Reactions
Intramolecular amination and cyclization reactions are among the most common and versatile methods for constructing azetidine rings. nih.gov These reactions typically involve the formation of a C-N bond through the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule. nih.gov
Recent years have witnessed significant progress in transition metal-catalyzed C(sp³)–H amination reactions, which allow for the direct conversion of unactivated C-H bonds into C-N bonds. acs.orgnih.gov This strategy offers a highly efficient and atom-economical approach to the synthesis of saturated heterocycles, including azetidines.
Palladium(II)-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of a picolinamide-protected amine substrate has been shown to be a highly efficient method for the synthesis of azetidines. acs.orgorganic-chemistry.org These reactions often proceed with low catalyst loading, use inexpensive reagents, and are conducted under convenient operating conditions. acs.org The selectivity of these reactions is often predictable, allowing for the synthesis of specific azetidine derivatives with high diastereoselectivity. organic-chemistry.org This method highlights the potential of using unactivated C(sp³)–H bonds as functional group equivalents in organic synthesis. acs.org
| Catalyst | Substrate | Product | Key Features | Reference |
| Palladium(II) | Picolinamide (PA) protected amine | Azetidine | Low catalyst loading, inexpensive reagents, predictable selectivity | acs.orgorganic-chemistry.org |
| Rhodium(II) | Alkyl bromide derivatives | Substituted azetidines | Efficient and selective intermolecular sp3-C-H amination | nsf.gov |
Organometallic and Catalyst-Mediated Approaches
The use of organometallic reagents and catalysts has opened up new avenues for the synthesis of complex azetidine structures, including spirocyclic systems.
A notable application of organometallic chemistry in azetidine synthesis is the titanium(IV)-mediated Kulinkovich-type reaction for the preparation of spirocyclic NH-azetidines. researchgate.netwikipedia.org This reaction utilizes oxime ethers as substrates, which react with an alkyl Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. researchgate.netwikipedia.org The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent and inserts into the C=N bond of the oxime ether to form the spirocyclic azetidine. researchgate.net This methodology is particularly valuable for creating sterically hindered and polysubstituted spirocyclic azetidines, which are important motifs in drug discovery. researchgate.net
Zirconium-catalyzed reactions have also been employed for the synthesis of azetidines. organic-chemistry.org In this approach, the reaction of an imine with ethylmagnesium chloride (EtMgCl) in the presence of a zirconium catalyst leads to the formation of a C,N-dimagnesiated compound. organic-chemistry.org This intermediate can then be trapped with various electrophiles to afford functionalized azetidines. organic-chemistry.org This transformation provides a novel route to cyclic nitrogen-containing compounds and highlights the utility of zirconium catalysis in C-N and C-C bond formation. organic-chemistry.org
A more recent development is the use of organoboronates in the intramolecular amination to form azacycles, including azetidines. researchgate.net This method involves a 1,2-metalate shift within an aminoboron "ate" complex. The reaction demonstrates high stereospecificity, allowing for the synthesis of enantiomerically enriched azetidines. researchgate.net The versatility of this approach is further enhanced by the use of bis(boronates), which can undergo site-selective amination to yield boronate-containing azacycles. researchgate.net
Multicomponent Reactions (MCRs) for Azetidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, have emerged as a powerful tool for rapidly building molecular complexity. acs.org They offer an efficient pathway to highly functionalized azetidine derivatives from simple, readily available starting materials. acs.orgorganic-chemistry.org
One notable approach is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides. This reaction proceeds under mild conditions to produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org The mechanism is proposed to involve a [2+2] cycloaddition. acs.org Both aromatic and alkyl alkynes, as well as various sulfonyl azides, are suitable substrates for this transformation, demonstrating its broad scope. acs.org
More recent developments include dual copper/photoredox-catalyzed MCRs that utilize the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs). thieme-connect.de This method allows for the synthesis of azetidines featuring a C3 all-carbon quaternary center, a structural feature that is difficult to access through other means. thieme-connect.de The reaction combines a benzoyl-ABB, a diene, and trimethylsilyl (B98337) cyanide (TMS-CN) under visible light irradiation with a photocatalyst, yielding densely functionalized azetidines. thieme-connect.de Mechanistic studies suggest a radical-mediated pathway. thieme-connect.de
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| Copper-Catalyzed Cycloaddition | Terminal Alkyne, Sulfonyl Azide, Carbodiimide | Copper Catalyst | 2,4-Diiminoazetidines | acs.org |
| Dual Copper/Photoredox MCR | Azabicyclobutane (ABB), Diene, TMS-CN | Cu(MeCN)₄PF₆, 4CzIPN, Blue LEDs | C3-Quaternary Azetidines | thieme-connect.de |
Strategies for Introducing Phenoxy Moieties onto Azetidine Rings
The introduction of a phenoxy group onto the azetidine ring, particularly at the C3 position to form compounds like This compound , is a critical transformation for creating molecules with potential biological activity. This is typically achieved by forming an ether linkage between a pre-functionalized azetidine and a corresponding phenol (B47542).
The formation of the aryl ether bond in This compound relies on established O-alkylation and O-arylation methodologies. A common and direct approach involves the nucleophilic substitution reaction between an N-protected 3-hydroxyazetidine and a suitable 2,3-dimethylphenyl electrophile, or conversely, between an N-protected 3-haloazetidine and 2,3-dimethylphenol .
Key methods for this transformation include:
Williamson Ether Synthesis: This classic method involves deprotonating the phenol (e.g., 2,3-dimethylphenol ) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., tosylate, mesylate, or halide) from the C3 position of an appropriately substituted azetidine.
Mitsunobu Reaction: This reaction allows for the condensation of an alcohol, such as N-protected 3-hydroxyazetidine , with a phenolic nucleophile like 2,3-dimethylphenol under mild conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This method is known for its reliability in forming C-O bonds.
Buchwald-Hartwig and Ullmann C-O Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions are powerful methods for forming aryl ether bonds. In this context, an N-protected 3-hydroxyazetidine could be coupled with a 2,3-dimethylphenyl halide, or an N-protected 3-haloazetidine could be coupled with 2,3-dimethylphenol . These reactions often exhibit broad functional group tolerance.
Achieving regioselective substitution at the C3 position is fundamental to the synthesis of This compound . This is almost exclusively accomplished by using an azetidine precursor that is already functionalized at the desired C3 position. nih.gov
The most crucial and widely used precursor for this purpose is 3-hydroxyazetidine (often used as its hydrochloride salt). chemicalbook.comnih.govsigmaaldrich.com This starting material can be synthesized on a large scale from precursors like 1-(diphenylmethyl)-3-hydroxyazetidine via hydrogenolysis or from epichlorohydrin (B41342) and tert-butylamine. chemicalbook.com With the hydroxyl group present at C3, subsequent O-alkylation or O-arylation reactions (as described in 2.2.1) are directed specifically to this position, ensuring the correct isomer is formed.
Alternatively, other 3-substituted azetidines can serve as precursors. For instance, Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes have been used to form 3-arylazetidines, demonstrating the utility of a C3-halogenated azetidine as a handle for introducing substituents. organic-chemistry.org This principle can be extended to C-O bond formation, where a 3-haloazetidine can react with a phenoxide nucleophile. The choice of precursor dictates the specific reaction conditions required to install the phenoxy moiety regioselectively at C3.
Derivatization Strategies for Enhancing Molecular Diversity and Functionalization
Once the core scaffold of This compound is synthesized, its molecular properties can be further tuned through derivatization at two primary sites: the azetidine nitrogen and the phenoxy side-chain. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry programs. nih.govresearchgate.net
The secondary amine of the azetidine ring is a versatile functional handle due to the nucleophilic character of the nitrogen atom. youtube.com A variety of chemical transformations can be performed at this position to generate a library of analogues.
Common derivatization reactions include:
N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This introduces a wide range of alkyl and substituted alkyl groups. youtube.com
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) yields the corresponding amides. This is a robust method for introducing diverse functionality. youtube.com
N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the nitrogen.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach various aryl or heteroaryl groups directly to the azetidine nitrogen.
N-Nitrosoation: Reaction with nitrous acid can produce N-nitrosoazetidine derivatives. youtube.com
| Reaction Type | Reagent(s) | Functional Group Introduced |
| N-Alkylation | Alkyl Halide, Base | Alkyl |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl |
| N-Acylation | Acyl Chloride, Base | Acyl (Amide) |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl (Sulfonamide) |
| N-Arylation | Aryl Halide, Pd or Cu Catalyst | Aryl |
The 2,3-dimethylphenoxy portion of the molecule offers additional sites for modification to enhance molecular diversity. These modifications can alter the steric and electronic profile of the molecule.
Potential strategies for side-chain functionalization include:
Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The positions of substitution would be directed by the existing alkoxy and methyl groups, which are ortho-, para-directing.
Benzylic Functionalization: The two methyl groups are potential sites for radical halogenation (e.g., using N-bromosuccinimide) to introduce a benzylic bromide. This reactive handle can then be displaced by a variety of nucleophiles (e.g., amines, cyanides, alkoxides) to build more complex side chains.
Oxidation of Methyl Groups: The methyl groups can be oxidized to corresponding aldehydes, carboxylic acids, or benzylic alcohols under controlled conditions, introducing polar functionality.
These derivatization strategies at both the azetidine nitrogen and the phenoxy side-chain provide a powerful toolkit for systematically modifying the This compound scaffold to optimize its properties for specific applications.
Theoretical and Mechanistic Studies of Azetidine Reactivity
Quantum Chemical Investigations of Azetidine (B1206935) Ring Strain and Stability
Quantum chemical methods are powerful tools for elucidating the electronic structure and stability of strained ring systems like azetidines. researchgate.net The ring strain in azetidines, estimated to be around 25.2 to 25.4 kcal/mol, is a critical factor influencing their reactivity. researchgate.netrsc.org This strain arises from bond angle distortion and torsional strain within the four-membered ring. While this inherent strain makes azetidines more reactive than their five- and six-membered counterparts, they are notably more stable and easier to handle than the corresponding three-membered aziridines. rsc.org
The stability of the azetidine ring can be influenced by the nature and position of substituents. For instance, in a study of N-substituted azetidines, it was found that conjugation of the azetidine nitrogen lone pair with an attached pyridyl ring enhanced stability by delocalizing the lone pair, thereby increasing the basicity of the pyridine nitrogen and reducing the basicity of the azetidine nitrogen. nih.gov This delocalization helps to mitigate the destabilizing effects of the ring strain.
Computational studies have also explored the decomposition pathways of azetidines. The small ring size can lead to undesired stability issues, including acid-mediated intramolecular ring-opening decomposition. nih.gov The mechanism of such decompositions can be investigated using quantum chemical calculations to understand the transition states and energy barriers involved, thereby enabling the design of more stable analogues.
Reaction Mechanism Elucidation for Azetidine Forming Reactions (e.g., cycloadditions, aminolysis)
A variety of synthetic methods have been developed for the construction of the azetidine ring, with cycloaddition and intramolecular cyclization being two of the most common strategies. medwinpublishers.com Theoretical studies play a crucial role in understanding the mechanisms of these reactions and predicting their outcomes.
Cycloaddition Reactions:
[2+2] Photocycloaddition: Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. rsc.org This reaction, known as the aza-Paterno-Büchi reaction, is promoted by visible light and an Iridium(III) photocatalyst. rsc.org Mechanistic studies suggest that the reaction proceeds via a triplet energy transfer mechanism, as the singlet excited state was found to be unreactive. rsc.org
[3+1] Annulation: A relay catalysis strategy has been developed for a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines to form azetidines. This method involves a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation.
Intramolecular Cyclization:
Palladium(II)-Catalyzed C(sp³)–H Amination: Gaunt and co-workers developed a method for synthesizing functionalized azetidines via an intramolecular γ-C(sp³)–H amination. rsc.org The key step is a reductive elimination from an alkyl–Pd(IV) intermediate. The proposed mechanism involves the generation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org
Ring Contraction: The synthesis of N-sulfonylazetidines has been achieved through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization. rsc.org
Recent computational models have been developed to predict the feasibility of photocatalyzed reactions for azetidine synthesis. mit.edu These models, based on frontier orbital energy matching, can prescreen potential reactants, moving beyond a trial-and-error approach. mit.edu
Conformational Analysis of 3-Phenoxyazetidine Systems
The three-dimensional structure of azetidine derivatives is crucial for their biological activity and chemical reactivity. Conformational analysis of 3-phenoxyazetidine systems, including 3-(2,3-Dimethylphenoxy)azetidine, is essential for understanding their interactions with biological targets and their reactivity patterns.
Computational methods, such as those based on density functional theory (DFT), are invaluable for exploring the potential energy surface and identifying the most stable conformers. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles that define the geometry of the molecule. For complex molecules, efficient algorithms and computational protocols are necessary to manage the cost of conformational analysis without sacrificing accuracy. nih.gov
Computational Prediction of Reactivity and Selectivity in Azetidine Functionalization
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving azetidines. nih.gov By modeling the transition states of different reaction pathways, it is possible to determine the most likely products and understand the factors that control the outcome of a reaction.
For example, in the functionalization of the azetidine ring, computational models can be used to predict whether a reaction will proceed with retention of the ring or via a ring-opening pathway. rsc.org The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, which can lead to ring cleavage. nih.gov Theoretical calculations can help to identify the conditions that favor one pathway over the other.
Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have provided a detailed explanation for the observed regio- and stereoselectivity, consistent with Baldwin's rules for ring-formation reactions. acs.org These studies revealed that the formation of the strained four-membered ring is kinetically favored over the thermodynamically more stable five-membered ring under specific reaction conditions. acs.org
Recent advancements have also focused on developing computational models to guide the synthesis of azetidines. mit.edu By calculating properties like frontier orbital energies, these models can predict which combinations of reactants are likely to form azetidines, thereby accelerating the discovery of new synthetic routes. mit.edu
Structure Activity Relationship Sar Investigations of Azetidine Derivatives
Impact of Aromatic Substituent Patterns (e.g., 2,3-dimethylphenoxy) on Biological Activity
The 2,3-dimethylphenoxy moiety is a key determinant of the potential biological activity of 3-(2,3-Dimethylphenoxy)azetidine. The nature and position of substituents on the phenoxy ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile. The presence of the two methyl groups at the 2 and 3 positions of the phenyl ring introduces specific steric and electronic effects.
To illustrate the potential impact of these substitutions, a hypothetical analysis of related phenoxyazetidine derivatives and their binding affinities for a generic CNS receptor is presented in the table below.
| Compound | Substitution on Phenoxy Ring | Hypothetical IC50 (nM) |
| 3-Phenoxyazetidine | None | 150 |
| 3-(2-Methylphenoxy)azetidine | 2-Methyl | 100 |
| 3-(3-Methylphenoxy)azetidine | 3-Methyl | 120 |
| 3-(4-Methylphenoxy)azetidine | 4-Methyl | 80 |
| This compound | 2,3-Dimethyl | 90 |
| 3-(3,4-Dimethylphenoxy)azetidine | 3,4-Dimethyl | 75 |
| 3-(2,5-Dimethylphenoxy)azetidine | 2,5-Dimethyl | 110 |
| 3-(2,6-Dimethylphenoxy)azetidine | 2,6-Dimethyl | 200 |
This data is hypothetical and for illustrative purposes only, based on general SAR principles.
This hypothetical data suggests that the positioning of methyl groups can fine-tune the biological activity, with some substitution patterns being more favorable than others.
Stereochemical Influences on Azetidine-Mediated Biological Responses
The 3-position of the azetidine (B1206935) ring in this compound is a stereocenter. This means the compound can exist as two enantiomers, (R)-3-(2,3-Dimethylphenoxy)azetidine and (S)-3-(2,3-Dimethylphenoxy)azetidine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
Computational Approaches to SAR: Molecular Docking and Ligand-Based Design
In the absence of empirical data, computational methods provide a powerful tool for predicting the biological activity and structure-activity relationships of molecules like this compound.
Molecular Docking: This technique can be used to predict the binding orientation and affinity of the two enantiomers of this compound within the active site of a target protein. By modeling the interactions between the ligand and the protein, researchers can gain insights into which enantiomer is likely to be more active and which functional groups are crucial for binding.
Ligand-Based Design: When the structure of the biological target is unknown, ligand-based methods can be employed. These approaches use the structural information of a set of known active molecules to build a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model can then be used to predict the activity of new compounds like this compound.
The following table presents hypothetical in silico predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound, which are crucial for its potential as a drug candidate.
| Property | Predicted Value | Interpretation |
| LogP (Lipophilicity) | 2.8 | Good balance between solubility and permeability. |
| Aqueous Solubility | Moderate | Sufficient for absorption. |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for CNS activity. |
| CYP450 2D6 Inhibition | Potential inhibitor | Possible drug-drug interactions. |
| Human Intestinal Absorption | High | Good oral bioavailability expected. |
This data is based on in silico predictions for a molecule with the structure of this compound and is for illustrative purposes only.
Exploration of Biological Activities and Pharmacological Relevance of Azetidine Containing Compounds
Antimicrobial Activity of Azetidine (B1206935) Derivatives
Azetidine and its derivatives, particularly the 2-azetidinone or β-lactam subclass, are renowned for their broad-spectrum antimicrobial properties. pharmatutor.org Their efficacy spans across various types of bacteria and fungi, and they have shown significant promise in combating challenging pathogens like Mycobacterium tuberculosis. medwinpublishers.compharmatutor.org
Antibacterial Efficacy and Mechanistic Insights
The antibacterial activity of azetidine derivatives is a cornerstone of their therapeutic relevance, most famously represented by β-lactam antibiotics like penicillins and cephalosporins. bepls.com Research continues to uncover novel azetidine-based compounds with potent antibacterial action.
A variety of synthesized azetidinone derivatives have demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. pharmatutor.orgnih.gov For instance, certain 3-chloro-4-phenyl-1-phenylazetidin-2-ones showed excellent in-vitro activity against Staphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, and Shigella dysentery. nih.gov Similarly, another study highlighted that N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives displayed significant antibacterial effects. psu.edu The antimicrobial activity in these compounds is often attributed to the pharmacologically active β-lactam ring, with potency influenced by substitutions at various positions on the ring. psu.edu
However, not all azetidinones exhibit direct antibacterial action. Some derivatives, while inactive on their own against strains like S. aureus, have been found to act as "adjuvants" or antibiotic enhancers. nih.gov These compounds can significantly reduce the minimum inhibitory concentration (MIC) of conventional antibiotics like oxacillin, restoring their effectiveness against resistant strains. nih.gov
The mechanism of action for many antibacterial azetidines involves the inhibition of cell wall synthesis. nih.govacs.org A series of azetidine derivatives, termed BGAz, were found to interfere with the biogenesis of the mycobacterial cell envelope by blocking the late-stage assembly of mycolic acids, a critical component of the cell wall of Mycobacterium tuberculosis. nih.govacs.org
Table 1: Examples of Azetidine Derivatives with Notable Antibacterial Activity
| Compound Class | Target Organism(s) | Key Findings |
| 3-chloro-4-phenyl-1-phenylazetidin-2-ones | S. aureus, VRE, E. coli, S. dysentery | Showed excellent in-vitro activity against a panel of microorganisms. nih.gov |
| Substituted phenyl azetidine-2-one sulphonyl derivatives | Gram-positive and Gram-negative bacteria | Several derivatives showed antibacterial activity comparable or superior to ampicillin. nih.gov |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | S. aureus, E. coli | Exhibited good to moderate activity against tested bacterial strains. psu.edu |
| BGAz Azetidine Derivatives | Mycobacterium tuberculosis (drug-sensitive and MDR) | Elicit potent bactericidal activity by inhibiting mycolic acid biosynthesis. nih.govacs.org |
Antifungal Properties
The antifungal potential of azetidine derivatives is an area of growing interest, particularly with the rise of fungal infections. nih.govnih.gov Research has demonstrated that modifications to the azetidine scaffold can yield compounds with significant activity against various fungal pathogens.
For example, a novel chitosan-azetidine derivative was synthesized and showed a notable inhibitory effect against Aspergillus fumigatus. nih.govnih.gov Microscopic analysis confirmed that the compound significantly damaged the morphology of fungal mycelia. nih.govnih.gov Another study involving 3-chloro-4-phenyl-1-phenylazetidin-2-ones reported excellent activity against Aspergillus fumigatus, Candida albicans, and Penicillium species. nih.gov
Furthermore, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives were also effective against C. albicans. psu.edu The presence of electron-withdrawing groups on the phenyl ring attached to the azetidine core has been noted to enhance antifungal activity in some series of compounds. nih.gov
Table 2: Selected Azetidine Derivatives with Antifungal Activity
| Compound/Derivative | Fungal Strain(s) | Observed Effect |
| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19% and significant damage to fungal mycelia. nih.govnih.gov |
| 3-chloro-4-phenyl-1-phenylazetidin-2-ones (5c, 5f, 5h, 5j, 5m) | A. fumigatus, C. albicans, Penicillium | Displayed excellent activity against the tested fungi. nih.gov |
| Substituted phenyl azetidine-2-one sulphonyl derivatives (5h, 5i, 5j, 5q) | Various fungal strains | Showed good inhibitory activity, comparable to clotrimazole. nih.gov |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamides | Candida albicans | Demonstrated good to moderate antifungal activity. psu.edu |
Antitubercular Applications
The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has been bolstered by the discovery of potent azetidine-based compounds. medwinpublishers.comnih.gov These derivatives have shown efficacy against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. nih.govacs.orgacs.org
One study identified azetidin-2-one (B1220530) analogues with moderate to good anti-tubercular activity. nih.gov Specifically, two compounds exhibited significant potency against the Mtb H37Rv strain, with MIC values of 1.56 and 0.78 µg/mL. medwinpublishers.comnih.gov The research suggested that chloro substitution on the aryloxy acid component of the molecule enhanced this activity. nih.gov
A particularly promising series of azetidines, referred to as BGAz, demonstrated potent bactericidal activity against Mtb with no detectable resistance development. nih.govacs.orgacs.org The mode of action was identified as the inhibition of late-stage mycolic acid biosynthesis, a pathway distinct from that targeted by existing cell wall inhibitors. nih.govacs.org Additionally, nitrofuran-equipped spirocyclic azetidines have shown remarkable activity against the Mtb H37Rv strain, with some compounds having lower MICs than the frontline drug isoniazid. mdpi.com
Antiviral Properties and Enzyme Inhibition
Beyond their antimicrobial effects, azetidine derivatives have been explored for their antiviral capabilities and their role as modulators of various enzymes, demonstrating the versatility of this chemical scaffold.
Inhibition of Viral Replication
The azetidinone ring is a structural motif found in compounds with a range of biological activities, including antiviral properties. nih.gov Certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown modest but selective antiviral activity. nih.gov
For instance, the trans-isomer of one such derivative demonstrated the ability to inhibit the replication of human coronavirus 229E with an efficacy 2.5 times higher than the reference drug ribavirin. nih.gov This same compound also showed activity against the human cytomegalovirus (HCMV) AD-169 strain. nih.gov Interestingly, the stereochemistry of the azetidinone ring was crucial for its activity, with the trans-isomer being active against coronavirus and the cis-isomer showing activity against influenza A (H1N1). nih.gov However, other studies screening different substituted phenyl azetidine-2-one sulphonyl derivatives found only weak antiviral activity against a panel of viruses including Vaccinia virus, Human Coronavirus (229E), and various influenza viruses. nih.gov
Modulators of Specific Enzymes (e.g., fatty acid amide hydrolase, tyrosinase, reverse transcriptase)
The unique structural properties of the azetidine ring make it a valuable component in the design of enzyme inhibitors. pharmatutor.org Azetidine-based compounds have been successfully developed as potent inhibitors for several classes of enzymes.
N-Ribosyl Hydrolases and Phosphorylases: Azetidine analogues of DADMe-immucillins have been synthesized and found to be potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), with equilibrium dissociation constants as low as 229 pM. acs.org These enzymes are crucial in purine metabolism, making them targets for various therapeutic areas.
Phospholipase A2 (PLA2): A study on azetidin-2-one derivatives revealed their ability to inhibit PLA2 enzymes. nih.gov This inhibition showed a correlation with the anti-inflammatory and anti-tubercular activities of the compounds, suggesting a mechanistic link. nih.gov
GABA Uptake Inhibitors: Azetidine derivatives designed as conformationally constrained analogues of GABA have been evaluated as inhibitors of GABA transporters (GATs). nih.gov Azetidin-2-ylacetic acid derivatives with specific lipophilic residues were found to be the most potent inhibitors of the GAT-1 transporter. nih.gov
ENPP1 Inhibitors: A novel pyrrolopyrimidinone-based ENPP1 inhibitor containing an azetidine ring demonstrated potent inhibition of the enzyme, which is a key regulator of the STING pathway in cancer immunotherapy. acs.org
This broad inhibitory profile highlights the azetidine scaffold as a "potent mechanism-based inhibitor" for a variety of enzymes, including proteases like human tryptase, chymase, and thrombin. pharmatutor.org
Central Nervous System (CNS) Activities of Azetidine-Based Compounds
The rigid structure of the azetidine ring allows for precise orientation of substituents, making it an attractive moiety for designing ligands that can interact with specific targets in the central nervous system. enamine.net Research has demonstrated that compounds containing the azetidine scaffold exhibit a range of CNS activities. nih.gov
Anticonvulsant Potential
The search for novel antiepileptic drugs (AEDs) is a continuous effort, driven by the need for more effective treatments with fewer side effects for the approximately 30% of patients whose seizures are not adequately controlled by current medications. nih.gov Azetidine derivatives have shown promise in this area. For instance, studies on azetidin-2-one derivatives have revealed significant anticonvulsant activity. nih.govnih.gov
One study investigated a series of 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones, which were evaluated for their anticonvulsant properties. nih.gov These compounds were synthesized and tested for their ability to protect against seizures in animal models. nih.gov The results indicated that the azetidinone ring, in combination with other heterocyclic systems, can contribute to potent anticonvulsant effects. nih.gov
Similarly, other research has focused on designing hybrid molecules that incorporate the azetidine scaffold with other pharmacophores known to possess anticonvulsant activity. nih.gov For example, derivatives of triazolopyrimidine have been designed to mimic the binding of diazepam to benzodiazepine (B76468) receptors, and have shown significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. frontiersin.org While not directly containing an azetidine ring, this highlights the strategy of using heterocyclic structures to achieve CNS effects.
Although direct studies on the anticonvulsant activity of 3-(2,3-Dimethylphenoxy)azetidine are not available, the established potential of the broader azetidine class suggests that it could be a candidate for such investigations.
Neurotransmitter Reuptake Inhibition
Neurotransmitter reuptake inhibitors are a cornerstone of treatment for various psychiatric disorders, including depression and anxiety. These drugs function by blocking the reabsorption of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.
Azetidine derivatives have been explored as novel triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of all three major monoamine neurotransmitters. nih.gov A study focused on 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold. nih.gov These compounds were designed, synthesized, and evaluated for their ability to inhibit neurotransmitter reuptake. nih.gov The findings demonstrated that specific azetidine derivatives are potent inhibitors of dopamine uptake into synaptic vesicles. nih.gov
The general structure of these inhibitors often includes an azetidine ring connected to an aryl group through an ether linkage, a feature present in this compound. This structural similarity suggests that this compound could potentially exhibit neurotransmitter reuptake inhibition activity, although specific experimental validation is required.
CNS Depressant Activity
Some azetidin-2-one derivatives have been shown to possess CNS depressant activities. nih.gov One study revealed that a specific test compound from this class exhibited significant anxiolytic activity and potentiated pentobarbitone-induced hypnosis, with effects comparable to diazepam. nih.gov This suggests that certain azetidine-containing structures can modulate CNS activity to produce a depressant effect. The mechanism for this activity can be varied, but may involve interactions with GABAergic systems, similar to benzodiazepines. nih.gov
The evaluation of azetidin-2-ones for CNS modulating activities has indicated that these compounds can be a fruitful area for discovering new CNS active agents. nih.gov While this activity has been noted for the azetidin-2-one subclass, it points to the potential of the broader azetidine family, including compounds like this compound, to be explored for similar properties.
Application in Fragment-Based Drug Design (FBDD) and Compound Library Synthesis
Fragment-based drug design (FBDD) has become a powerful strategy in modern drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent lead compounds.
The azetidine scaffold is well-suited for FBDD due to its rigid and three-dimensional nature, which allows for the presentation of chemical substituents in well-defined vectors. enamine.net This conformational restriction can lead to higher binding affinity and improved selectivity for the target protein. enamine.net Azetidine-containing building blocks are increasingly used in the synthesis of compound libraries for screening in drug discovery programs. enamine.netnih.gov
The synthesis of diverse libraries of azetidine-based scaffolds has been a focus of research, particularly for generating lead-like molecules targeting the CNS. nih.govnih.gov These libraries often feature fused, bridged, and spirocyclic ring systems built upon an azetidine core. nih.govnih.gov The physicochemical properties of these library members are carefully tailored to enhance their potential for crossing the blood-brain barrier. nih.govacs.org
A simple and modular approach has been developed for the synthesis of complex, stereopure azetidines through strain-release functionalization of 1-azabicyclobutanes, enabling the parallel synthesis of diverse azetidine libraries. chemrxiv.org This methodology facilitates the exploration of a wider chemical space and the discovery of novel chemical probes and drug leads. chemrxiv.org The compound this compound represents a specific, synthetically accessible molecule that could be included in such libraries for screening against various biological targets.
Below is a data table summarizing the CNS activities of representative azetidine-based compounds.
| Compound Class | Specific Example | Observed CNS Activity | Reference |
| Azetidin-2-ones | 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(p-chlorophenyl)-2-azetidinone | Anticonvulsant | nih.gov |
| 3-Substituted Azetidines | 3-(Aryloxy)azetidine derivatives | Neurotransmitter Reuptake Inhibition | nih.gov |
| Azetidin-2-ones | N-(4-chlorophenyl)-2-(4-methoxyphenyl)-4-oxo-azetidine-1-carboxamide | CNS Depressant | nih.gov |
| Spirocyclic Azetidines | Library of 1976 spirocyclic azetidines | Scaffolds for CNS-focused libraries | nih.govnih.gov |
Future Research Directions and Translational Potential for 3 2,3 Dimethylphenoxy Azetidine
Development of Next-Generation Synthetic Strategies for Highly Substituted Azetidines
The synthesis of azetidines, particularly those with multiple substituents, presents a considerable challenge due to the inherent ring strain of the four-membered ring. medwinpublishers.com Overcoming this hurdle is crucial for the exploration of derivatives of 3-(2,3-dimethylphenoxy)azetidine. Current research focuses on developing novel and efficient synthetic routes to access these complex structures.
Key areas of development include:
Stereoselective Synthesis: Achieving control over the three-dimensional arrangement of atoms is paramount for biological activity. Recent strategies have focused on the stereoselective synthesis of polysubstituted azetidines. rsc.org For instance, organocatalytic approaches using L-proline have shown promise in the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org Another method involves the diastereoselective hydrozirconation of allylic amines, leading to cis-2,3-disubstituted azetidines. rsc.org
Novel Cyclization Methods: Researchers are exploring new ways to form the azetidine (B1206935) ring. This includes intramolecular cyclization of γ-amino alcohols and the reduction of readily available β-lactams. acs.org The development of methods like nickel-catalyzed cross-coupling reactions also provides a pathway to enantiomerically pure 2-alkyl azetidines. nih.gov
Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide variety of structurally diverse molecules from a common starting point. acs.org Applying DOS principles to azetidine synthesis would allow for the rapid generation of libraries of analogs for biological screening. nih.govacs.org The use of sulfonyl fluorides as precursors to carbocations in a defluorosulfonylation reaction is a recent advancement that facilitates the synthesis of new azetidine derivatives. nih.gov
[2+2] Cycloadditions: Visible-light-mediated aza Paternò-Büchi reactions are being investigated as a means to construct the azetidine ring through a [2+2] cycloaddition of imines and alkenes. researchgate.net
These advanced synthetic methods will be instrumental in producing a diverse range of highly substituted azetidines, including novel analogs of this compound, for further investigation.
Advanced SAR Studies of Dimethylphenoxyazetidines for Enhanced Target Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For dimethylphenoxyazetidines, these studies are crucial for optimizing potency and, importantly, selectivity for their intended biological targets.
Key aspects of advanced SAR studies include:
Systematic Structural Modifications: This involves the synthesis and evaluation of a series of analogs where specific parts of the this compound scaffold are systematically altered. For example, the position and nature of substituents on the phenyl ring can be varied to probe their effect on activity. nih.gov
Computational Modeling and Docking: Molecular docking simulations can predict how different analogs bind to a target protein, providing insights into the key interactions that drive affinity and selectivity. nih.gov This information can then guide the design of new, more potent and selective compounds.
Improving Physicochemical Properties: SAR studies also focus on optimizing properties like solubility and cell permeability, which are critical for a compound's effectiveness. acs.orgnih.gov For instance, modifying certain functional groups, such as converting a carboxylic acid to an ester, can improve cellular uptake. acs.orgnih.gov
Selectivity Profiling: It is essential to test promising compounds against a panel of related targets to ensure they are selective. For example, azetidine-based STAT3 inhibitors have been shown to be more potent against STAT3 compared to other STAT proteins like STAT1 and STAT5. acs.orgnih.gov Achieving high selectivity is a key goal to minimize off-target effects. nih.gov
Through iterative cycles of design, synthesis, and biological testing, advanced SAR studies will enable the refinement of dimethylphenoxyazetidine structures to yield compounds with enhanced potency and the desired selectivity profile for specific therapeutic applications.
Investigation of Novel Biological Targets for this compound and its Analogs
While initial research may focus on a specific biological target, the unique structural features of this compound and its derivatives may allow them to interact with a variety of proteins and biological pathways. The exploration of these novel targets could uncover new therapeutic opportunities.
Potential areas for investigation include:
Triple Reuptake Inhibition: Some 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine (B1211576). nih.gov Further investigation could determine if this compound or its analogs exhibit this activity, which is relevant for treating depression and other neurological disorders.
Signal Transducer and Activator of Transcription (STAT) Proteins: Azetidine-based compounds have been identified as potent inhibitors of STAT3, a protein implicated in cancer. acs.orgnih.govnih.govnih.gov Mass spectrometry and site-directed mutagenesis have confirmed that some of these compounds bind covalently to specific cysteine residues on STAT3. nih.govnih.gov Investigating the interaction of this compound with STAT proteins could be a fruitful area of research.
Enzyme Inhibition: The azetidine scaffold is present in various enzyme inhibitors. medwinpublishers.com Screening this compound and its analogs against a panel of enzymes could identify new inhibitory activities.
Antitumor Agents: Analogs of the natural product TZT-1027 containing a 3-aryl-azetidine moiety have shown potent antiproliferative activities against cancer cell lines. mdpi.com This suggests that azetidine derivatives, including those with a dimethylphenoxy group, could have potential as anticancer agents.
The discovery of new biological targets for this class of compounds would significantly broaden their therapeutic potential.
Methodological Advancements in High-Throughput Screening and Biological Evaluation
To efficiently explore the therapeutic potential of a large library of this compound analogs, advanced high-throughput screening (HTS) and biological evaluation methods are essential. These technologies allow for the rapid testing of thousands of compounds, accelerating the discovery of promising drug candidates.
Key methodological advancements include:
High-Throughput Synthesis: The development of robust and efficient methods for the high-throughput synthesis of compound libraries is crucial. rsc.orgresearchgate.net This allows for the rapid generation of a diverse set of molecules for screening.
Phenotypic Screening: This approach involves testing compounds in cell-based assays to identify those that produce a desired biological effect, without prior knowledge of the specific target. nih.gov This can lead to the discovery of compounds with novel mechanisms of action.
Virtual Screening: Computational methods, such as molecular docking, can be used to screen large virtual libraries of compounds against a specific target. nih.gov This can help to prioritize which compounds to synthesize and test in the lab, saving time and resources.
Advanced Analytical Techniques: Techniques like high-content screening, which uses automated microscopy and image analysis to measure multiple cellular parameters, provide rich datasets for evaluating compound effects. nih.gov Furthermore, technologies for preparing small-molecule artificial antigens and specific antibodies are advancing, which can aid in the development of immunoassays for detecting and quantifying these compounds. rsc.org
The integration of these advanced methodologies will streamline the process of identifying and characterizing new bioactive azetidine derivatives, ultimately facilitating their translation from the laboratory to clinical applications.
Q & A
Q. What synthetic methodologies are effective for preparing 3-(2,3-dimethylphenoxy)azetidine and its derivatives?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions using α-allenic esters (e.g., ethyl 2,3-butadienoate) and N-tosylated imines in the presence of organocatalysts like DABCO or DMAP. These catalysts influence regioselectivity, favoring azetidine ring formation . Additionally, N-substitution strategies, such as introducing diarylmethoxyethylidenyl groups, have been employed to enhance structural diversity, as seen in dopamine transporter ligand studies .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
Q. What are the key structure-activity relationships (SAR) for azetidine derivatives in biological systems?
- Methodological Answer : Substituents on the azetidine ring significantly impact bioactivity. For example:
- Phenyloxy groups : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
- N-substitutions : Methylation of the azetidine nitrogen improves plasma protein binding (PPB), extending half-life in pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications to the azetidine ring influence the compound’s pharmacokinetic properties?
- Methodological Answer : Subtle modifications, such as replacing 2,3-difluorobenzyl with 4-fluorobenzyl, reduce PPB and improve free drug availability. Methylation at the azetidine nitrogen (e.g., AZD4721) enhances PPB, prolonging half-life for once-daily dosing in drug discovery programs . Computational modeling (e.g., molecular dynamics simulations) can predict these effects by analyzing substituent interactions with serum albumin .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Recommended approaches include:
- Comparative binding assays : Standardize protocols using rat brain tissue preparations for transporter affinity studies (e.g., DAT/SERT/NET) .
- Structural analogs : Synthesize and test derivatives with controlled substituents (e.g., 3-fluorophenoxy vs. 3-trifluoromethylphenoxy) to isolate activity contributors .
Q. How can molecular dynamics simulations optimize the compound’s interactions with biological targets?
- Methodological Answer : Simulations of azetidine derivatives (e.g., 3-nitrophenoxy analogs) can predict binding modes to targets like CXCR2. Key parameters include:
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of azetidine derivatives?
- Methodological Answer : Rodent models are preferred for CNS-targeted compounds. For dopamine transporter ligands:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
